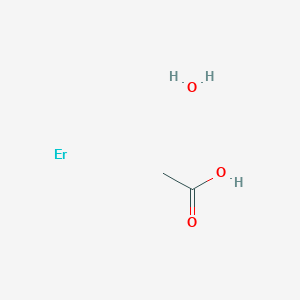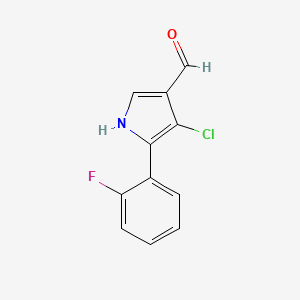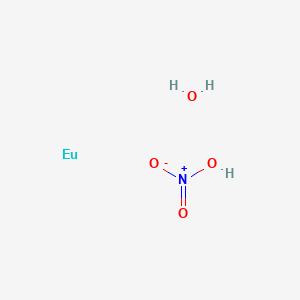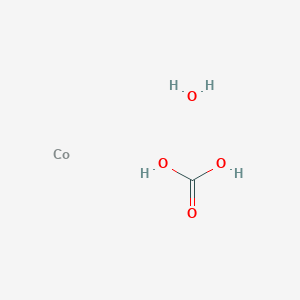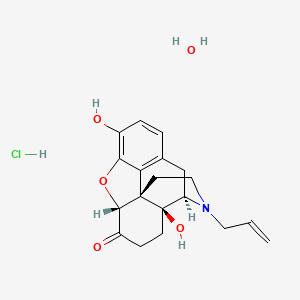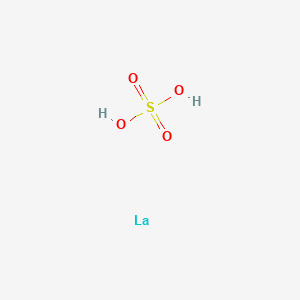
Perchloric acid cobalt hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt(II) perchlorate hydrate is an inorganic compound with the chemical formula Co(ClO₄)₂·nH₂O, where n represents the number of water molecules associated with the compound. This compound exists in both anhydrous and hydrated forms, with the hexahydrate form being the most common. It appears as pink anhydrous and dark-red crystals in its hexahydrate form . Cobalt(II) perchlorate hydrate is known for its hygroscopic nature, meaning it readily absorbs moisture from the environment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cobalt(II) perchlorate hexahydrate is typically synthesized by reacting cobalt metal or cobalt(II) carbonate with perchloric acid. The reaction is followed by the evaporation of the solution to yield the hexahydrate form : [ \text{CoCO}_3 + 2 \text{HClO}_4 \rightarrow \text{Co(ClO}_4)_2 + \text{H}_2\text{O} + \text{CO}_2 ]
Industrial Production Methods: The anhydrous form of cobalt(II) perchlorate cannot be produced by heating the hexahydrate, as it decomposes to cobalt(II,III) oxide at 170°C. Instead, anhydrous cobalt(II) perchlorate is produced by reacting dichlorine hexoxide with cobalt(II) chloride, followed by heating in a vacuum at 75°C .
Analyse Des Réactions Chimiques
Types of Reactions: Cobalt(II) perchlorate hydrate undergoes various chemical reactions, including:
Oxidation: Cobalt(II) can be oxidized to cobalt(III) in the presence of strong oxidizing agents.
Reduction: Cobalt(II) can be reduced to cobalt metal under suitable conditions.
Substitution: Cobalt(II) perchlorate can participate in ligand exchange reactions, where the perchlorate ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands such as ammonia or ethylenediamine can be used to replace perchlorate ions.
Major Products Formed:
Oxidation: Cobalt(III) compounds.
Reduction: Cobalt metal.
Substitution: Cobalt complexes with new ligands.
Applications De Recherche Scientifique
Cobalt(II) perchlorate hydrate has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other cobalt compounds and as a catalyst in various chemical reactions.
Biology: Employed in studies involving cobalt’s role in biological systems, particularly in vitamin B12 synthesis.
Industry: Utilized in the production of pigments, batteries, and magnetic materials.
Mécanisme D'action
The mechanism by which cobalt(II) perchlorate hydrate exerts its effects depends on the specific application. In catalytic reactions, cobalt(II) ions can facilitate electron transfer processes, thereby accelerating reaction rates. In biological systems, cobalt ions can interact with enzymes and other proteins, influencing various metabolic pathways .
Comparaison Avec Des Composés Similaires
Cobalt(II) perchlorate hydrate can be compared with other metal perchlorates, such as:
- Nickel(II) perchlorate
- Iron(II) perchlorate
Uniqueness: Cobalt(II) perchlorate hydrate is unique due to its specific reactivity and the ability to form stable complexes with various ligands. Its magnetic properties also make it valuable in applications involving magnetic nanoparticles .
Propriétés
IUPAC Name |
cobalt;perchloric acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClHO4.Co.H2O/c2-1(3,4)5;;/h(H,2,3,4,5);;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUBSBGDEVPYGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.OCl(=O)(=O)=O.[Co] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClCoH3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13478-33-6 |
Source


|
| Record name | Cobalt perchlorate hexahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13478-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
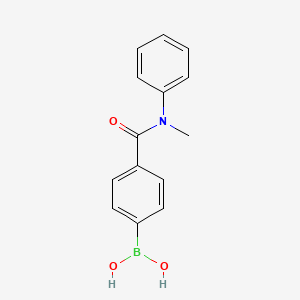
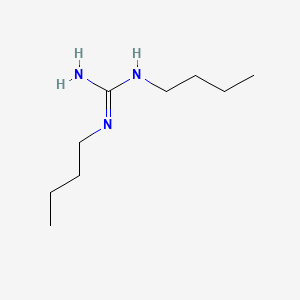
![3,6,13,16-Tetraoxa-bicyclo[16.3.1]docosa-1(21),18(22),19-triene-2,7,12,17-tetraone](/img/structure/B8181605.png)

![Morpholine, 4-[2-[(2-bromo-4-pyridinyl)oxy]ethyl]-](/img/structure/B8181615.png)
